1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction of 3,5-dimethylthiophene with trifluoroacetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.
3,5-Dimethylthiophene-2-carboxylic acid: Contains a carboxyl group instead of the trifluoromethyl group, leading to different solubility and reactivity properties.
2,2,2-Trifluoroethyl thiophene: Similar in having a trifluoromethyl group but differs in the position of substitution on the thiophene ring.
The unique combination of the trifluoromethyl group and the thiophene ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
65613-26-5 |
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Molecular Formula |
C8H7F3OS |
Molecular Weight |
208.20 g/mol |
IUPAC Name |
1-(3,5-dimethylthiophen-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H7F3OS/c1-4-3-5(2)13-6(4)7(12)8(9,10)11/h3H,1-2H3 |
InChI Key |
OOEWSORPBMFSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
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